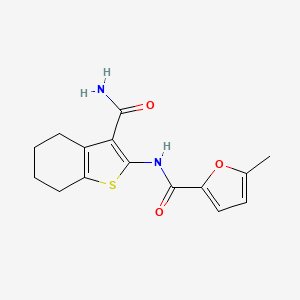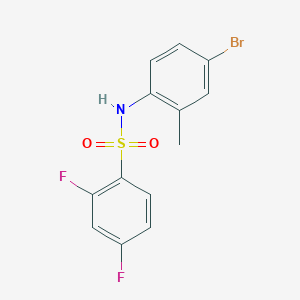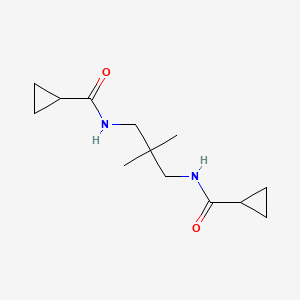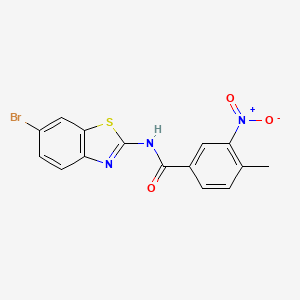
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or by direct amidation using a carbamoyl chloride.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom or the furan ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbamoyl group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene or furan rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies could focus on its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-pyrazolecarboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxochromene-2-carboxamide
Uniqueness
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide is unique due to the presence of both a benzothiophene and a furan ring in its structure. This combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H16N2O3S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3S/c1-8-6-7-10(20-8)14(19)17-15-12(13(16)18)9-4-2-3-5-11(9)21-15/h6-7H,2-5H2,1H3,(H2,16,18)(H,17,19) |
Clé InChI |
KCFZXTAPTHUPHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide](/img/structure/B10978141.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)
![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)


![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)




![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
![3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978232.png)
![3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone](/img/structure/B10978236.png)